2-Propenoic acid, 3-(3,5-dimethoxyphenyl)-
Overview
Description
“2-Propenoic acid, 3-(3,5-dimethoxyphenyl)-” is a type of monocarboxylic acid that is 3-phenylpropionic acid in which the hydrogens at positions 2 and 5 of the phenyl ring are replaced by methoxy groups . It belongs to the class of organic compounds known as phenylpropanoic acids .
Molecular Structure Analysis
The molecular structure of “2-Propenoic acid, 3-(3,5-dimethoxyphenyl)-” can be represented by the formula C11H12O4 . The structure contains a benzene ring conjugated to a propanoic acid .Scientific Research Applications
Asymmetric Hydrogenation and Optically Pure Compounds
- Optically Pure Compounds: A study by O'reilly, Derwin, and Lin (1990) detailed the preparation of optically pure (S)-dimethoxy-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid. This compound was synthesized via Pictet-Spengler ring closure of (S)-2-amino-3-(3,4-dimethoxyphenyl)propanoic acid hydrochloride. The study also developed an asymmetric hydrogenation catalyst system for rapid screening of various chiral phosphine ligands (O'reilly, Derwin, & Lin, 1990).
Crystal Structures and Stereoisomerism
- Conformation Studies: Research by Stomberg, Li, Lundquist, and Norinder (2001) explored the conformations of stereoisomers of α-arylcinnamic acids and their esters, particularly focusing on crystal structures of the E and Z forms of 2,3-bis(3,4-dimethoxyphenyl)propenoic acid and its methyl ester. These studies provide insights into the molecular structure and conformation in different forms (Stomberg, Li, Lundquist, & Norinder, 2001).
Chemical Synthesis and Derivatives
- Synthesis of Derivatives: The work by Kasturi and Damodaran (1969) focused on the acylation and alkylation of 1,3-dimethoxybenzene in polyphosphoric acid, leading to products like 2′,4′-dimethoxy-3-(2,4-dimethoxyphenyl)-propiophenone. This research contributes to the understanding of chemical reactions and synthesis involving similar compounds (Kasturi & Damodaran, 1969).
Antibacterial Activities
- Antibacterial Derivatives: A study by El‐Ziaty and Shiba (2007) investigated the antibacterial activities of new derivatives of (E) 2‐Cyano‐3‐(3′,4′‐dimethoxyphenyl)‐2‐propenoyl chloride. This highlights the potential of derivatives of 2-Propenoic acid, 3-(3,5-dimethoxyphenyl)- in developing antibacterial agents (El‐Ziaty & Shiba, 2007).
Lignan Acids and Phenolic Compounds
- Isolation of Lignan Acids: Research by Gardner, Barton, and Maclean (1959) isolated an optically active, polyoxyphenolic acid from western red cedar, indicating the presence of 3-methoxy-4-hydroxyphenyl and 3,4-dihydroxy-5-methoxyphenyl rings. This study contributes to understanding the natural occurrence and extraction of similar phenolic acids (Gardner, Barton, & Maclean, 1959).
Crystal Structure Analysis
- Crystal Structure Determination: Kennard, Smith, Duax, and Swenson (1982) determined the crystal structure of 2-methyl-2-(2,4,5-trichlorophenoxy)propionic acid, contributing to the understanding of molecular conformations and interactions in related compounds (Kennard, Smith, Duax, & Swenson, 1982).
Safety and Hazards
Properties
IUPAC Name |
3-(3,5-dimethoxyphenyl)prop-2-enoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-14-9-5-8(3-4-11(12)13)6-10(7-9)15-2/h3-7H,1-2H3,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLSRUFWCGBMYDJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C=CC(=O)O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20937586 | |
Record name | 3-(3,5-Dimethoxyphenyl)prop-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20937586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16909-11-8 | |
Record name | 3-(3,5-Dimethoxyphenyl)-2-propenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16909-11-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Dimethoxycinnamic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016909118 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(3,5-Dimethoxyphenyl)prop-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20937586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3',5'-dimethoxycinnamic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.218 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.